molecular formula C7H4BrClO4S B1274943 4-bromo-3-chlorosulfonyl-benzoic Acid CAS No. 50803-23-1

4-bromo-3-chlorosulfonyl-benzoic Acid

Katalognummer B1274943
CAS-Nummer: 50803-23-1
Molekulargewicht: 299.53 g/mol
InChI-Schlüssel: MDITWYHGSGANSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-bromo-3-chlorosulfonyl-benzoic Acid” is a chemical compound with the molecular formula C7H4BrClO4S . It has a molecular weight of 299.53 g/mol . This compound is typically found in the form of a powder .


Synthesis Analysis

The synthesis of compounds similar to “4-bromo-3-chlorosulfonyl-benzoic Acid” often involves the use of sulfonyl halides . For example, 3-(Chlorosulfonyl)benzoic acid, a sulfonyl halide, has been used in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .

Wissenschaftliche Forschungsanwendungen

Preparation of Polymer Bound Transfer Hydrogenation Catalyst

  • Summary of the Application: “4-bromo-3-chlorosulfonyl-benzoic Acid” is used as a chemical reagent in the preparation of a polymer bound transfer hydrogenation catalyst .
  • Results or Outcomes: The outcomes of these procedures were not specified in the sources. However, the end product is a polymer bound transfer hydrogenation catalyst which has applications in various chemical reactions .

Preparation of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine

  • Summary of the Application: “4-bromo-3-chlorosulfonyl-benzoic Acid” is used as a reagent in the preparation of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine .
  • Results or Outcomes: The outcomes of these procedures were not specified in the sources. However, the end product is 4-(carboxymethyl-sulfamoyl)-benzoyladenosine which has potential applications in biochemistry .

Sulfonation of γ-cyclodextrin

  • Summary of the Application: “4-bromo-3-chlorosulfonyl-benzoic Acid” is used as a reagent in the sulfonation of γ-cyclodextrin .
  • Results or Outcomes: The outcomes of these procedures were not specified in the sources. However, the end product is a sulfonated γ-cyclodextrin which has potential applications in various chemical reactions .

Eigenschaften

IUPAC Name

4-bromo-3-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDITWYHGSGANSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395750
Record name 4-bromo-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-chlorosulfonyl-benzoic Acid

CAS RN

50803-23-1
Record name 4-bromo-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-(chlorosulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromobenzoic acid (10 g, 49.75 mmol) was added portion wise to chlorosulfonic acid (25 ml, 373.13 mmol) at 0° C. The mixture was heated to 130° C. for 10 hours, until complete consumption of the starting material was observed by LCMS. The reaction mixture was allowed to cool down to ambient temperature, then added drop wise to an ice/water mixture (500 ml). The precipitate was filtered and washed with cold water (2×100 ml). The solid recovered was dissolved in diethyl ether, the solution then dried over sodium sulphate, filtered and concentrated in vacuo to afford the expected product as a beige solid (11.85 g, 79% yield); δH (400 MHz, DMSO) 8.45 (1H, d, 1.7 Hz), 7.72 (1H, d, 2.2 Hz), 7.71 (1H, s); TR=2.08 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

Chlorosulfonic acid (70 mL, 1.05 mol) cooled to 0° C. was added dropwise with stirring to 4-bromo-benzoic acid (50 g, 0.29 mol). The reaction mixture was heated at 110° C. for 10 h, cooled to room temperature and poured onto crushed ice slowly with stirring. The title compound obtained was filtered, washed with water and dried. Yield: 51 g, (84%); mp: 198-199° C.; MS: m/e (EI+) 299 (M+).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-chlorosulfonyl-benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-bromo-3-chlorosulfonyl-benzoic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-bromo-3-chlorosulfonyl-benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-bromo-3-chlorosulfonyl-benzoic Acid
Reactant of Route 5
Reactant of Route 5
4-bromo-3-chlorosulfonyl-benzoic Acid
Reactant of Route 6
4-bromo-3-chlorosulfonyl-benzoic Acid

Citations

For This Compound
5
Citations
K Worm, RE Dolle - Current pharmaceutical design, 2009 - ingentaconnect.com
Non-selective cannabinoid ligands display a wide range of physiological effects including analgesic, antiinflammatory, anti-convulsive and immuno-suppressive activities. A separation …
Number of citations: 20 www.ingentaconnect.com
K Worm, QJ Zhou, CT Saeui, RC Green… - Bioorganic & medicinal …, 2008 - Elsevier
Sulfamoyl benzamides were identified as a novel series of cannabinoid receptor ligands. Starting from a screening hit 8 that had modest affinity for the cannabinoid CB 2 receptor, a …
Number of citations: 22 www.sciencedirect.com
RE Dolle, K Worm - Lead Generation Approaches in Drug …, 2010 - Wiley Online Library
In thinking about the role of chemistry in lead discovery, one cannot help but to be drawn to the development of high throughput chemistry (HTC) and the impact it has had on lead …
Number of citations: 3 onlinelibrary.wiley.com
MK Miller - 2021 - search.proquest.com
Peptide and protein bioconjugates are important for the development of chemical tools and biopharmaceuticals. Due to the vast number of applications of bioconjugate structures, a …
Number of citations: 2 search.proquest.com
H Wang - 2021 - search.proquest.com
Methods for selective modification of peptides are important for chemical biology and pharmaceutical industries. Among many reagents for modification, boronic acids have become a …
Number of citations: 0 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.